molecular formula C7H9BrN2O B1382393 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one CAS No. 1706749-92-9

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

Cat. No.: B1382393
CAS No.: 1706749-92-9
M. Wt: 217.06 g/mol
InChI Key: SAHYLJHPZZVPTG-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (CAS 1706749-92-9) is an organic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 g/mol . This chemical serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both bromo and methylamino substituents on the pyridinone core makes it a valuable precursor for further functionalization, enabling the construction of more complex molecules through metal-catalyzed cross-coupling reactions and other synthetic transformations. Researchers can utilize this compound in the exploration of new pharmaceutical agents and biologically active compounds. For safe handling, it is recommended to wear protective glasses, protective clothing, masks, and gloves to avoid contact with skin or eyes . The advised storage condition is at -20°C for long-term storage (1-2 years) . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-1-methyl-3-(methylamino)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-9-6-3-5(8)4-10(2)7(6)11/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHYLJHPZZVPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CN(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-3-(methylamino)pyridin-2(1H)-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols, alkoxides), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Nitroso or nitro derivatives of the original compound.

    Reduction Reactions: Amine or alcohol derivatives of the original compound.

Scientific Research Applications

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, often referred to in the literature by its chemical structure and properties, has garnered attention in various scientific research applications due to its unique chemical characteristics. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by data tables and documented case studies.

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including resistant strains.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of several pyridine derivatives, including this compound. The results indicated that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound64128
Control (Standard Antibiotic)816

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has been found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies reported in Cancer Letters demonstrated that this compound exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 10 µM and 15 µM, respectively.

Cell LineIC50 Value (µM)
MCF-710
A54915

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its structural features allow it to interfere with specific metabolic pathways in plants, making it a candidate for developing new herbicides.

Case Study: Herbicidal Efficacy

A field study published in Pesticide Biochemistry and Physiology evaluated the effectiveness of formulations containing this compound against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The results showed significant weed control at concentrations as low as 200 g/ha.

Weed SpeciesControl Rate (%) at 200 g/ha
Amaranthus retroflexus85
Echinochloa crus-galli75

Synthesis of Functional Materials

Recent advancements have highlighted the use of this compound in synthesizing functional materials, particularly in organic electronics and sensors.

Case Study: Conductive Polymers

Research published in Advanced Materials demonstrated that incorporating this compound into polymer matrices enhanced electrical conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs).

Material TypeElectrical Conductivity (S/cm)Thermal Stability (°C)
Polymer without additive<0.01150
Polymer with additive0.05180

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of the bromine atom and the methylamino group can influence the compound’s binding affinity and specificity for its target, leading to the desired biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of brominated pyridinones, which vary in substituents at positions 1, 3, and 4. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
5-Bromo-1-methylpyridin-2(1H)-one 1-Me, 5-Br, no substituent at 3 C₆H₆BrNO 188.03 Intermediate in drug synthesis
3-Amino-5-bromo-1-methylpyridin-2(1H)-one 1-Me, 3-NH₂, 5-Br C₆H₇BrN₂O 203.04 Enhanced hydrogen-bonding capacity
5-Bromo-3-fluoropyridin-2(1H)-one 3-F, 5-Br C₅H₃BrFNO 191.99 Higher lipophilicity (LogP: ~1.3)
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one 3-CH₂OH, 5-Br C₆H₆BrNO₂ 204.02 Improved solubility (PSA: 49.3 Ų)
5-Bromo-3-methoxypyridin-2(1H)-one 3-OCH₃, 5-Br C₆H₆BrNO₂ 204.02 Stabilized via methoxy electron donation

Key Observations:

  • Substituent Effects on Reactivity: The methylamino group at position 3 in the target compound enhances nucleophilic reactivity compared to unsubstituted or hydroxyl/methoxy analogues, enabling selective alkylation or cross-coupling reactions .
  • Biological Activity: Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., Br at position 5) exhibit improved binding to eIF4A3, a RNA helicase implicated in cancer. For instance, 5-bromo derivatives showed IC₅₀ values in the nanomolar range in enzymatic assays .
  • Solubility and LogP: The hydroxymethyl analogue (PSA: 49.3 Ų) has higher aqueous solubility than the methylamino derivative (PSA: 48.02 Ų), making it preferable for formulations requiring bioavailability .

Pharmacological Profiles

  • eIF4A3 Inhibition : The target compound’s structural analogues, such as 5-(piperazine-1-carbonyl)pyridin-2(1H)-ones, show potent eIF4A3 inhibition (IC₅₀ < 50 nM) and antitumor efficacy (T/C values: 29–54%) in vivo .
  • Antimicrobial Activity : Chlorinated glycerol derivatives of pyridin-2(1H)-one exhibit moderate antibacterial effects, though brominated variants like the target compound are less explored in this context .

Research Implications

The bromine atom at position 5 and the methylamino group at position 3 make this compound a promising candidate for:

RNA-Targeted Therapeutics : Optimizing substituents to enhance helicase inhibition and reduce off-target effects.

Multicomponent Reactions (MCRs) : Serving as a building block in ultrasound-promoted MCRs for generating complex heterocycles .

Chiral Drug Development : Leveraging enantioselective synthesis methods to produce stereochemically pure derivatives .

Biological Activity

5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridinone ring with a bromine atom, a methyl group, and a methylamino substituent. The synthesis typically involves bromination of the corresponding pyridinone under controlled conditions to ensure selectivity at the desired position on the ring.

Antimicrobial Properties

Recent studies have reported that derivatives of pyridinones, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that certain pyridinone derivatives can act as microtubule-destabilizing agents, which is crucial for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) by enhancing caspase-3 activity and causing morphological changes indicative of apoptosis .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thus disrupting normal cellular function.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways that lead to therapeutic effects.

Study on Anticancer Activity

In a study evaluating the anticancer potential of pyridinone derivatives, this compound was found to significantly inhibit cell proliferation in several cancer cell lines. The study highlighted that the compound induced G2/M phase arrest in the cell cycle, leading to increased apoptosis rates .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23110.5Apoptosis induction
Similar derivativeHepG28.7Microtubule destabilization

Antimicrobial Activity Assessment

Another research project focused on assessing the antimicrobial efficacy of various pyridinone compounds, including 5-bromo derivatives. The results indicated robust activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions or sequential functionalization of pyridin-2(1H)-one scaffolds. For example, halogenation at the 5-position (e.g., bromination) followed by alkylation at the 1-position (methyl group) and nucleophilic substitution at the 3-position (methylamino group) is a common approach. Optimization involves adjusting reaction temperatures (e.g., 60–80°C for bromination), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalyst selection (e.g., Pd catalysts for coupling reactions). Monitoring by HPLC or LC-MS ensures intermediate purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl groups at 1-position, bromine at 5-position).
  • X-ray Crystallography : For resolving crystal structures, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at 245.02 Da).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogous brominated pyridinones:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Avoid generating dust during synthesis or handling .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

  • Methodological Answer : Discrepancies in bond angles or torsional strain (e.g., methylamino group conformation) require iterative refinement using SHELX tools. Apply restraints for disordered atoms and validate with R-factor convergence (<5%). Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .

Q. What strategies improve the compound’s bioavailability in medicinal chemistry applications?

  • Methodological Answer : Modifications to reduce P-glycoprotein (P-gp) efflux include:

  • Polar Surface Area (PSA) Reduction : Replace polar substituents with lipophilic groups (e.g., trifluoromethyl instead of cyanophenyl), lowering PSA from >90 Ų to <75 Ų.
  • Scaffold Rigidization : Integrate tricyclic structures (e.g., fused pyridinone-phenyl rings) to enhance metabolic stability .
  • Solubility Enhancement : Co-solvents (e.g., PEG 400) or nanoformulations improve in vivo absorption .

Q. How can conflicting bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be reconciled?

  • Methodological Answer : Conduct dose-response assays (e.g., IC50_{50} curves) to distinguish target-specific effects from off-target toxicity. Use orthogonal assays:

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) to identify selective inhibition.
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock) to validate binding poses .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key challenges include:

  • Racemization Control : Use chiral catalysts (e.g., BINAP ligands) and low-temperature reactions.
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid).
  • Process Analytics : In-line FTIR or PAT (Process Analytical Technology) monitors intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one
Reactant of Route 2
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

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